1H-Carbazole, 4,9-dihydro-
Overview
Description
1H-Carbazole, 4,9-dihydro- is a chemical compound with the molecular formula C₁₂H₁₁N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1H-Carbazole, 4,9-dihydro- can be achieved through several synthetic routes. One common method involves the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone in the presence of an acid catalyst to form the indole ring system . Another approach is the reduction of 1-ketotetrahydrocarbazole, followed by aromatization to yield the desired compound .
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods typically use readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
1H-Carbazole, 4,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert 1H-Carbazole, 4,9-dihydro- to its fully saturated form.
Substitution: Electrophilic substitution reactions are common for carbazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while substitution reactions can produce halogenated or nitrated carbazole derivatives .
Scientific Research Applications
1H-Carbazole, 4,9-dihydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Carbazole derivatives have shown potential as bioactive compounds with antiviral, anticancer, and antimicrobial properties.
Medicine: Some carbazole derivatives are used in pharmaceuticals for their therapeutic effects.
Mechanism of Action
The mechanism of action of 1H-Carbazole, 4,9-dihydro- involves its interaction with molecular targets and pathways in biological systems. Carbazole derivatives can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . For example, some carbazole derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1H-Carbazole, 4,9-dihydro- can be compared with other similar compounds, such as:
Indole: Both indole and carbazole are nitrogen-containing heterocycles, but carbazole has an additional benzene ring fused to the indole structure.
Indolocarbazoles: These compounds consist of an indole and carbazole fused together.
Polycarbazoles: These are polymers derived from carbazole monomers.
The uniqueness of 1H-Carbazole, 4,9-dihydro- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
4,9-dihydro-1H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-5,7,13H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUDRFZRMPRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487881 | |
Record name | 1H-Carbazole, 4,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21865-49-6 | |
Record name | 4,9-Dihydro-1H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21865-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Carbazole, 4,9-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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